5-Fluoro-2-(3-fluoropropyl)pentan-1-ol
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Overview
Description
5-Fluoro-2-(3-fluoropropyl)pentan-1-ol is an organic compound with the molecular formula C8H16F2O and a molecular weight of 166.21 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-(3-chloropropyl)pentan-1-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-fluoropropyl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) for fluorination reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Fluoro-2-(3-fluoropropyl)pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(3-chloropropyl)pentan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
5-Fluoro-2-(3-bromopropyl)pentan-1-ol: Similar structure but with bromine atoms instead of fluorine.
5-Fluoro-2-(3-iodopropyl)pentan-1-ol: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
5-Fluoro-2-(3-fluoropropyl)pentan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the fields of medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C8H16F2O |
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Molecular Weight |
166.21 g/mol |
IUPAC Name |
5-fluoro-2-(3-fluoropropyl)pentan-1-ol |
InChI |
InChI=1S/C8H16F2O/c9-5-1-3-8(7-11)4-2-6-10/h8,11H,1-7H2 |
InChI Key |
CJISKGMQMLCAPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCCF)CO)CF |
Origin of Product |
United States |
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